molecular formula C21H22ClN3O2 B7699650 N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-chlorobenzamide

N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-chlorobenzamide

Cat. No. B7699650
M. Wt: 383.9 g/mol
InChI Key: BWAMQZAIKFXIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-chlorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as TBOA, and it is a potent inhibitor of glutamate transporters.

Mechanism of Action

TBOA exerts its pharmacological effects by inhibiting the activity of glutamate transporters, which are responsible for the uptake of glutamate from the synaptic cleft. By inhibiting these transporters, TBOA increases the extracellular concentration of glutamate, leading to enhanced synaptic transmission. This mechanism of action has been extensively studied and is well understood.
Biochemical and physiological effects:
TBOA has been shown to have various biochemical and physiological effects, including increased synaptic transmission, neuroprotection, and anti-cancer properties. It has also been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and GABA.

Advantages and Limitations for Lab Experiments

TBOA has several advantages for lab experiments, including its potency, selectivity, and ease of use. However, it also has some limitations, including its potential toxicity and the need for specialized equipment for its synthesis and handling.

Future Directions

There are several future directions for the research on TBOA, including the development of more potent and selective inhibitors of glutamate transporters, the investigation of its potential therapeutic applications in various disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the potential toxicity of TBOA and its suitability for clinical use.

Synthesis Methods

The synthesis of TBOA involves the reaction of 4-chlorobenzoyl chloride with 3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-amine in the presence of triethylamine. The resulting product is then treated with ethylene diamine to yield N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-chlorobenzamide. This method has been optimized to produce TBOA with high purity and yield.

Scientific Research Applications

TBOA has been extensively studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, TBOA is commonly used as a tool to study glutamate transporters and their role in synaptic transmission. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In pharmacology, TBOA has been investigated as a potential therapeutic agent for the treatment of various disorders, including epilepsy, depression, and anxiety. It has also been shown to have anti-cancer properties, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-13(23-19(26)15-7-11-17(22)12-8-15)20-24-18(25-27-20)14-5-9-16(10-6-14)21(2,3)4/h5-13H,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAMQZAIKFXIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.